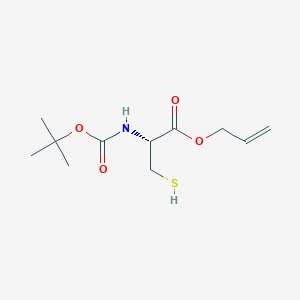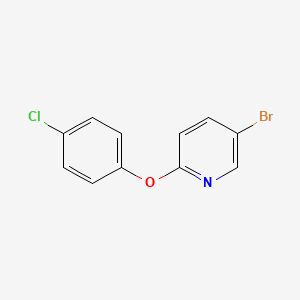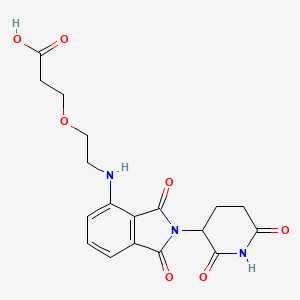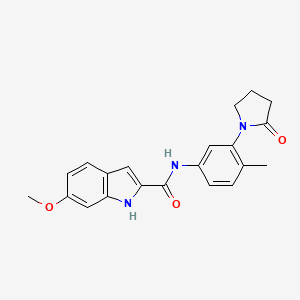![molecular formula C14H12Cl2N4OS B2863211 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-67-1](/img/structure/B2863211.png)
7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C14H12Cl2N4OS. It is also known by its synonyms: 2,4-DICHLOROPHENYL 1- [2- (METHYLSULFANYL) [1,2,4]TRIAZOLO [1,5-A]PYRIMIDIN-7-YL]ETHYL ETHER and [1,2,4]Triazolo [1,5-a]pyrimidine, 7- [1- (2,4-dichlorophenoxy)ethyl]-2- (methylthio)- .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. This core is substituted at the 7-position with a 2,4-dichlorophenoxyethyl group and at the 2-position with a methylsulfanyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 355.24 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Properties
Research has explored various synthetic pathways to create [1,2,4]triazolo[1,5-a]pyrimidine derivatives, revealing their potential in creating structurally diverse compounds with significant biological activities. For instance, Wamhoff, Kroth, and Strauch (1993) demonstrated the conversion of enamino nitriles into heterocondensed pyrimidines, which were further cyclized to afford 1,2,4-triazolo[1,5-c]pyrimidines, highlighting the versatility of this scaffold in heterocyclic chemistry (Wamhoff, Kroth, & Strauch, 1993). Similarly, Makisumi and Kanō (1963) investigated the rearrangement properties of 5-methyl-7-alkoxy-s-triazolo[1,5-a]pyrimidines, providing insights into the reactivity and potential transformations of this class of compounds (Makisumi & Kanō, 1963).
Crystal Structure Analysis
The crystal structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives has been elucidated, revealing their supramolecular architecture and potential for forming coordination compounds with possible biological activity. Canfora, Pillet, Espinosa, and Ruisi (2010) reported on the molecular structure in two crystal environments, emphasizing the significance of hydrogen-bonding interactions and π-π stacking in determining the supramolecular arrangement (Canfora, Pillet, Espinosa, & Ruisi, 2010).
Biological Activity
The triazolopyrimidine scaffold has been a focus of study for its potential biological activity. Bhuiyan, Rahman, Hossain, Rahim, Hossain, and Naser (2006) synthesized thienopyrimidine derivatives via a one-step process, some of which exhibited pronounced antimicrobial activity, illustrating the therapeutic potential of these compounds (Bhuiyan et al., 2006). Additionally, Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, and Torley (1990) found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines acted as mediator release inhibitors, suggesting their utility in developing antiasthma agents (Medwid et al., 1990).
Antioxidant Properties
Investigations into the antioxidant properties of [1,2,4]triazolopyrimidines have demonstrated their potential in addressing oxidative stress-related conditions. Chkirate, Fettach, El Hafi, Karrouchi, Elotmani, Mague, Radi, Faouzi, Adarsh, Essassi, and Garcia (2020) prepared Cu(II) coordination complexes with triazolopyrimidines, exhibiting "solvent induced" polymorphs with antioxidant properties, underscoring the chemical diversity and biological relevance of these compounds (Chkirate et al., 2020).
Propiedades
IUPAC Name |
7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4OS/c1-8(21-12-4-3-9(15)7-10(12)16)11-5-6-17-13-18-14(22-2)19-20(11)13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDVKCNQMKOCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)SC)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,6S,7R)-2-Oxobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2863130.png)


![Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2863133.png)





![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide](/img/structure/B2863144.png)


![3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride](/img/structure/B2863148.png)
![2-[[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2863151.png)
